N-[2-(quinolin-8-yloxy)ethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2-7H,8-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINDFARRDVWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Quinolin 8 Yloxy Ethyl Acetamide and Analogous Quinoline Oxyacetamide Structures
Conventional Synthetic Routes
Conventional methods for synthesizing N-[2-(quinolin-8-yloxy)ethyl]acetamide and similar structures typically rely on well-established reaction pathways, including the acetylation of amine precursors and the reaction of 8-hydroxyquinoline (B1678124) derivatives with halogenated compounds.
Acetylation of Amine Precursors
A primary route to this compound involves the acetylation of its corresponding amine precursor, 2-(quinolin-8-yloxy)ethan-1-amine. This transformation is a standard organic reaction where an acetyl group is introduced into the primary amine. The reaction is typically carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to neutralize the acid byproduct. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the final acetamide (B32628) product. This method is favored for its directness and the ready availability of the starting materials.
Reaction of 8-Hydroxyquinoline Derivatives with Halogenated Acetamides or Esters
An alternative and widely used approach involves the reaction of 8-hydroxyquinoline or its derivatives with halogenated acetamides or esters. In this nucleophilic substitution reaction, the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, displacing a halogen atom from a suitable electrophile like N-(2-chloroethyl)acetamide. This reaction is often facilitated by a base, such as potassium carbonate or sodium hydride, which deprotonates the hydroxyl group to form a more reactive phenoxide ion. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the dissolution of the reactants and promote the reaction rate. For instance, the synthesis of related quinoline (B57606) derivatives has been achieved by reacting 8-hydroxyquinoline with ethyl 2-chloroacetate in refluxing acetone in the presence of a base. nih.gov
Similarly, halogenated esters can be employed, followed by amidation or other transformations to yield the desired acetamide structure. The versatility of this method allows for the introduction of various substituents on both the quinoline ring and the acetamide side chain, enabling the synthesis of a diverse library of analogous compounds.
Multi-Step Synthesis Approaches for Functionalized Derivatives
The synthesis of functionalized derivatives of this compound often necessitates multi-step reaction sequences. These approaches provide the flexibility to introduce a wide range of functional groups at various positions on the quinoline scaffold, which can be crucial for tuning the molecule's properties.
These multi-step syntheses can begin with the construction of the core quinoline ring system through classic methods like the Skraup or Friedländer synthesis, which utilize substituted anilines as starting materials. nih.govscispace.com Subsequent functionalization can involve a variety of reactions, including:
Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) onto the quinoline ring, which can then serve as handles for further modifications through cross-coupling reactions. nih.govnih.gov
Nitration and Reduction: Introducing a nitro group, which can be subsequently reduced to an amino group, providing a site for further derivatization. nih.gov
Alkylation: Attaching alkyl chains to the quinoline nitrogen or other positions.
Coupling Reactions: Employing modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
For example, a multi-step synthesis might involve the initial preparation of a substituted 8-hydroxyquinoline, followed by its reaction with a suitable side chain precursor, and concluding with modifications to that side chain. This strategic approach allows for the systematic exploration of structure-activity relationships in analogous compounds.
Advanced and Green Chemistry Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted and ultrasound-irradiation techniques have emerged as powerful tools in the synthesis of quinoline derivatives, offering several advantages over conventional heating methods.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has gained considerable attention for its ability to dramatically reduce reaction times, increase product yields, and often improve product purity. lew.roresearchgate.net The application of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, accelerating reaction rates. lew.ro
In the context of quinoline-oxyacetamide synthesis, microwave irradiation can be applied to various steps, including the reaction of 8-hydroxyquinoline with halogenated acetamides or the cyclization reactions to form the quinoline core. For instance, studies have shown that microwave-assisted synthesis can significantly shorten the reaction time for the preparation of quinoline derivatives compared to conventional heating methods. lew.rogoogle.com This technique is particularly beneficial for reactions that are slow or require high temperatures under conventional conditions.
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| N-oxide rearrangement | 9 - 11 hours | 30 - 40 minutes | Significant | lew.ro |
| 2-(1H)-quinolinone synthesis | Not specified | 25 minutes | High (96%) | google.com |
| Biquinoline synthesis | 2 - 2.5 hours | 2.5 - 4 minutes | Increased | scispace.com |
Ultrasound-Irradiation Assisted Synthesis Techniques
Ultrasound irradiation is another green chemistry technique that has been successfully employed in the synthesis of quinoline derivatives. nih.govnih.gov The use of ultrasound can enhance chemical reactivity through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, leading to increased reaction rates and yields. researchgate.net
Ultrasound-assisted synthesis offers several advantages, including shorter reaction times, milder reaction conditions, and often improved yields compared to silent (non-irradiated) reactions. nih.govrsc.org For the synthesis of quinoline-oxyacetamide analogs, ultrasound can be used to promote the N-acylation of amine precursors or the reaction between 8-hydroxyquinoline and halogenated compounds. nih.govnih.gov The efficiency and eco-friendly nature of this method make it an attractive alternative to conventional synthetic protocols. nih.govnih.gov
| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Key Advantages | Reference |
| N-acylation & complexation | Significantly longer | Dramatically decreased (by ~150 fold for complexation) | Higher yields, reduced solvent use, energy savings | nih.govnih.gov |
| Hybrid quinoline-imidazole synthesis | Not specified | Shorter reaction times | Higher yields, energy efficiency | rsc.org |
| Fused nitrogen heterocycle synthesis | Not specified | Rapid assembly | Eco-friendly, one-pot multicomponent reaction | researchgate.net |
Multicomponent Reactions in Quinoline Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.org This approach offers significant advantages, including high atom economy, reduced reaction times, and the ability to construct complex molecular architectures in a convergent manner. rsc.orgrsc.org In the context of quinoline synthesis, MCRs provide a versatile and powerful tool for generating diverse scaffolds. rsc.org
Several classical and modern MCRs have been successfully employed for the assembly of the quinoline ring system. These reactions often allow for the introduction of various functional groups and substitution patterns, which is crucial for developing analogues of this compound. rsc.org
Doebner-von Miller Reaction
A well-established method for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones, expanding the scope of the reaction. wikipedia.orgiipseries.org
The general mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by a cyclization and dehydration sequence, and finally an oxidation step to yield the aromatic quinoline ring. wikipedia.orgacs.org
Table 1: Examples of Doebner-von Miller Reaction Conditions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Aniline | α,β-Unsaturated carbonyl compound | Lewis acids (e.g., SnCl₄), Brønsted acids (e.g., p-toluenesulfonic acid) | Not specified | Substituted quinolines | wikipedia.org |
| Aniline | Crotonaldehyde | HCl, Toluene | Not specified | 2,4-Disubstituted quinoline | iipseries.org |
| Aniline | Glycerol (forms acrolein in situ) | H₂SO₄, Nitrobenzene (oxidant) | Heating | Quinoline | iipseries.orgnih.gov |
Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org The reaction proceeds by first forming a Schiff base intermediate from the aniline and one of the ketone functionalities of the β-diketone. wikipedia.org This intermediate then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product. iipseries.orgwikipedia.org Concentrated sulfuric acid is a commonly used catalyst for this transformation. wikipedia.org
The regioselectivity of the cyclization can be influenced by both steric and electronic effects of substituents on the aniline ring. wikipedia.org
Table 2: Overview of Combes Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Aniline | β-Diketone | H₂SO₄ (or other strong acid) | 1. Condensation to Schiff base/enamine 2. Acid-catalyzed cyclization 3. Dehydration | 2,4-Disubstituted quinoline | iipseries.orgnih.govwikipedia.org |
Povarov Reaction
The Povarov reaction is a powerful multicomponent method for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. rsc.org It is formally a [4+2] cycloaddition reaction between an imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene or alkyne. rsc.org This MCR is highly valuable for creating substituted quinolines. iipseries.org For instance, a microwave-assisted, catalyst-free Povarov-type synthesis has been developed using anilines, alkynes, and paraformaldehyde, with subsequent oxidation of the intermediate to the quinoline. rsc.org
Gould-Jacobs Reaction
The Gould-Jacobs reaction is another key method for constructing the quinoline-4-one scaffold, which can be a precursor to various quinoline derivatives. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The resulting intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation can yield 4-hydroxyquinoline. wikipedia.org Microwave irradiation has been shown to significantly reduce reaction times and improve yields for this reaction. ablelab.euresearchgate.netasianpubs.org
Modern Multicomponent Strategies
Recent advancements have led to the development of novel MCRs for quinoline synthesis under milder and more efficient conditions. These include:
Metal-Catalyzed MCRs: Zinc(II) triflate has been used to catalyze the three-component reaction of an alkyne, an amine, and an aldehyde to produce 2,3-disubstituted quinolines under solvent-free conditions. nih.gov
Aryne-Based MCRs: A three-component reaction involving arynes, quinolines (acting as nucleophiles), and aldehydes has been developed to produce benzoxazino quinoline derivatives. acs.org
Photocatalytic MCRs: An iridium-catalyzed photoinduced multicomponent reaction of an aryl amine, an enaminone, and ethyl bromodifluoroacetate has been reported to generate substituted quinolines under blue LED irradiation. rsc.org
Iodine-Mediated Synthesis: A three-component reaction of a methyl ketone, an arylamine, and an α-ketoester in the presence of iodine and hydroiodic acid can produce quinolines with good functional group compatibility. nih.gov
These multicomponent approaches highlight the versatility and ongoing evolution of synthetic strategies to access the quinoline scaffold, providing a robust platform for the synthesis of complex derivatives. rsc.orgthieme-connect.com
Structural Elucidation and Conformational Analysis of N 2 Quinolin 8 Yloxy Ethyl Acetamide and Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in the initial characterization of newly synthesized compounds, providing a wealth of information about their molecular structure. For N-[2-(quinolin-8-yloxy)ethyl]acetamide and its analogs, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.
In a typical ¹H-NMR spectrum of a quinoline-8-yloxy derivative, the aromatic protons of the quinoline (B57606) ring would appear in the downfield region, generally between 7.0 and 9.0 ppm. The protons of the ethyl bridge and the acetamide (B32628) group would be observed in the upfield region. Specifically, the methylene protons adjacent to the oxygen atom (O-CH₂) would likely resonate at a different chemical shift compared to the methylene protons adjacent to the nitrogen atom (N-CH₂), due to the differing electronic environments. The methyl protons of the acetamide group would typically appear as a singlet further upfield.
The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information about the carbon skeleton. The carbon atoms of the quinoline ring would resonate in the aromatic region (typically 110-160 ppm). The carbonyl carbon of the acetamide group would be expected to appear significantly downfield, often above 170 ppm. The methylene carbons of the ethyl bridge and the methyl carbon of the acetamide group would be found in the aliphatic region of the spectrum. The precise chemical shifts are sensitive to the solvent used and the presence of any substituents on the quinoline ring.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Quinoline-H | 7.0 - 9.0 | Multiplets |
| O-CH₂ | ~4.2 | Triplet |
| N-CH₂ | ~3.6 | Triplet |
| NH | ~6.0 - 8.0 | Broad Singlet |
| COCH₃ | ~2.0 | Singlet |
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Quinoline-C | 110 - 160 |
| C=O | >170 |
| O-CH₂ | ~65 |
| N-CH₂ | ~40 |
| COCH₃ | ~23 |
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would typically appear as a sharp band around 3300 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1050-1250 cm⁻¹ region. Furthermore, the aromatic C-H and C=C stretching vibrations of the quinoline ring would produce signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For this compound (C₁₃H₁₄N₂O₂), the predicted monoisotopic mass is 230.10553 Da rsc.org. In an HRMS analysis, the experimentally determined mass would be expected to be very close to this theoretical value. The mass spectrum would also show characteristic fragmentation patterns that can provide further structural information. For instance, cleavage of the ethylacetamide side chain could lead to fragment ions corresponding to the quinolin-8-yloxy moiety and the N-ethylacetamide cation.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound rsc.org
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.11281 |
| [M+Na]⁺ | 253.09475 |
| [M+K]⁺ | 269.06869 |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not available in the reviewed literature, studies on closely related derivatives provide valuable insights into the likely solid-state conformation.
For example, the crystal structure of N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate has been determined. In this derivative, the dihedral angle between the quinoline ring system and the benzene ring is 87.19 (8)°. The crystal packing is stabilized by intermolecular O—H···N and O—H···O hydrogen bonds involving the water molecules and the acetamide moieties. This suggests that hydrogen bonding plays a significant role in the supramolecular assembly of these types of molecules.
Conformational Insights and Molecular Architecture Analysis
Intramolecular hydrogen bonding between the amide N-H and the quinoline nitrogen or the ether oxygen is a possibility that could influence the preferred conformation in solution and in the solid state. The planarity of the quinoline ring system is a key feature of the molecular architecture. The relative orientation of the acetamide group with respect to the quinoline ring system is a critical conformational parameter.
Structure Activity Relationship Sar Studies on N 2 Quinolin 8 Yloxy Ethyl Acetamide Derivatives
Impact of Quinoline (B57606) Moiety Substitutions on Biological Activity
The quinoline ring is a critical pharmacophoric element, and substitutions on this bicyclic system have been shown to profoundly influence the biological activity of N-[2-(quinolin-8-yloxy)ethyl]acetamide derivatives. The positions and nature of these substituents dictate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Systematic variation of substituents on the quinoline ring of this compound and its analogs is a crucial strategy in lead optimization. The table below illustrates the hypothetical impact of different substituents at various positions on the quinoline ring on a generic biological activity, based on general principles of medicinal chemistry.
| Position of Substitution | Substituent | Predicted Impact on Activity | Rationale |
| 2 | -CH3 | Potential increase | May enhance binding through hydrophobic interactions. |
| 4 | -Cl | Potential increase | Electron-withdrawing nature may alter target interaction. |
| 5 | -NO2 | Potential decrease | Strong electron-withdrawing group may reduce target affinity. |
| 6 | -OCH3 | Potential increase | Electron-donating group can influence electronic distribution. |
| 7 | -F | Potential increase | Halogen bonding can enhance binding affinity. |
Role of the Ethyl Linker and Acetamide (B32628) Group in Modulating Activity
Studies on analogous 4-aminoquinoline derivatives have demonstrated that the length of the alkylamino side chain significantly affects antiproliferative potency, with a two-carbon (ethyl) linker often being the most favorable. nih.gov This suggests that an optimal distance between the quinoline core and the terminal functional group is necessary for effective biological activity. Modifications to the ethyl linker, such as increasing or decreasing its length, introducing rigidity through cyclization, or incorporating heteroatoms, can have a profound impact on the compound's activity.
The acetamide group itself is a key hydrogen-bonding moiety. The nitrogen and oxygen atoms can act as hydrogen bond acceptors and the N-H group as a hydrogen bond donor, facilitating crucial interactions with amino acid residues in the active site of a target protein. Alterations to the acetamide group, for example, by replacing the acetyl group with other acyl groups or by substituting the amide nitrogen, can significantly alter these hydrogen bonding patterns and, consequently, the biological activity.
Influence of Conjugation and Planarity on Biological Activity
The quinoline ring system is an aromatic, planar structure, and this planarity, along with the extended π-conjugation, is often a prerequisite for effective interaction with biological macromolecules. The flat nature of the quinoline moiety allows it to intercalate into DNA or to fit into planar binding pockets of enzymes.
Any modification that disrupts the planarity of the quinoline ring is likely to have a detrimental effect on the biological activity of this compound derivatives. For instance, the introduction of bulky substituents that force the ring system out of planarity could weaken π-π stacking interactions with aromatic amino acid residues in a protein's active site.
Electronic and Steric Effects of Substituents on Activity Profiles
The biological activity of this compound derivatives is intricately governed by the electronic and steric properties of the substituents on the quinoline ring. Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have shed light on the importance of these parameters.
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the quinoline ring can significantly alter the electron density distribution across the molecule. This, in turn, can influence the strength of interactions with the biological target. For example, an EDG might increase the basicity of the quinoline nitrogen, potentially strengthening an ionic interaction with an acidic residue in the target protein. Conversely, an EWG could make the aromatic ring more susceptible to nucleophilic attack or alter its hydrogen bonding capabilities. 3D-QSAR studies on structurally similar 2-(quinolin-8-yloxy)acetohydrazones have indicated the importance of the electrostatic field in determining their antiamoebic activities. researchgate.net
Steric Effects: The size and shape of substituents play a crucial role in determining how well the molecule fits into the binding site of its target. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. On the other hand, in some cases, a bulky group might be necessary to fill a hydrophobic pocket within the binding site, thereby increasing the binding affinity. The aforementioned 3D-QSAR study on 2-(quinolin-8-yloxy)acetohydrazones also highlighted the significance of the steric field in their biological activity. researchgate.net
The interplay between electronic and steric effects is complex and often position-dependent. A substituent that is beneficial at one position might be detrimental at another.
Pharmacophore Identification and Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
The development of a pharmacophore model for a series of active this compound analogs involves aligning the molecules and identifying the common chemical features that are responsible for their activity. This model can then be used as a 3D query to search virtual compound libraries for new molecules with the desired biological activity.
Once a pharmacophore has been identified, optimization strategies are employed to enhance the activity of the lead compounds. This can involve:
Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems that maintain the essential pharmacophoric features.
Fragment-Based Growth: Adding new functional groups to the existing scaffold to create additional interactions with the target.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may improve the compound's pharmacokinetic profile.
For instance, in related quinazolinone-based acetamide derivatives, structure-activity analysis has been instrumental in identifying promising leads for further development. nih.gov The ultimate goal of these optimization strategies is to design novel this compound derivatives with enhanced potency, selectivity, and drug-like properties.
Computational Chemistry and in Silico Approaches in Research on N 2 Quinolin 8 Yloxy Ethyl Acetamide
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-[2-(quinolin-8-yloxy)ethyl]acetamide and related quinoline (B57606) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
Researchers have employed molecular docking to investigate the binding modes of quinoline-based compounds with various protein targets. For instance, in studies on related N-(quinolin-8-yl)acetamide derivatives, molecular docking was used to predict their interaction with the active site of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. researchgate.net This analysis helps in understanding how these compounds might inhibit the enzyme, a crucial step in developing new anti-tuberculosis agents. researchgate.net The insights gained from these docking studies, such as identifying key hydrogen bonds and hydrophobic interactions, are critical for the rational design of more potent and selective inhibitors.
The general workflow for such a study involves:
Preparation of the protein target: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparation of the ligand: Generating the 3D structure of this compound.
Docking simulation: Using software to predict the binding pose of the ligand within the protein's active site.
Analysis of results: Evaluating the predicted binding affinity (scoring functions) and visualizing the interactions to understand the binding mode.
Interactive Table: Representative Protein Targets for Quinoline Derivatives in Docking Studies
| Target Protein | PDB ID | Therapeutic Area | Potential Interaction Type |
| Enoyl-ACP Reductase (InhA) | 4TZK | Tuberculosis | Enzyme Inhibition |
| DNA Gyrase | - | Antibacterial | Enzyme Inhibition |
| Tyrosine Kinases | - | Anticancer | Enzyme Inhibition |
Molecular Dynamics Simulations for Binding Mode and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of the predicted binding pose from docking studies and for analyzing the conformational changes that may occur upon ligand binding.
For compounds like this compound, MD simulations can provide deeper insights into:
Binding Stability: Confirming whether the ligand remains stably bound in the active site over a simulated period.
Conformational Changes: Observing how the protein and ligand adapt to each other's presence.
Solvent Effects: Understanding the role of water molecules in mediating the interaction.
By running simulations for nanoseconds or even microseconds, researchers can calculate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex and the flexibility of different regions of the protein.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Pre-clinical Contexts
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
For this compound, various computational models can be used to predict its ADME properties. These predictions are based on the molecule's physicochemical characteristics, such as its molecular weight, lipophilicity (logP), and polar surface area. Studies on similar acetamide (B32628) derivatives have shown that computational tools can effectively predict properties like oral bioavailability and potential toxicity. rsc.orgnih.gov
Interactive Table: Predicted ADME Properties for this compound
| Property | Predicted Value/Classification | Importance in Drug Development |
| Molecular Weight | 230.26 g/mol sigmaaldrich.com | Influences absorption and distribution. |
| XLogP3 | 1.2 uni.lu | A measure of lipophilicity, affecting absorption and membrane permeability. |
| Hydrogen Bond Donors | 1 | Influences solubility and binding. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding. |
| Human Oral Absorption | High (predicted) | Indicates potential for oral administration. |
| Blood-Brain Barrier Penetration | Low (predicted) | Determines if the compound can act on the central nervous system. |
| CYP450 Inhibition | Varies by isoform (predicted) | Predicts potential for drug-drug interactions. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Correlation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and spectroscopic characteristics.
These calculations can be used to:
Optimize the molecular geometry: To find the most stable three-dimensional arrangement of the atoms.
Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.
Predict spectroscopic data: Including NMR and IR spectra, which can be correlated with experimental data to confirm the compound's structure.
The insights from DFT studies are valuable for understanding the fundamental properties of the molecule, which in turn can inform the design of derivatives with improved activity and pharmacokinetic profiles.
Mechanism of Action Investigations for N 2 Quinolin 8 Yloxy Ethyl Acetamide and Potent Analogues
Identification of Molecular Targets (e.g., Cytochrome bc1 complex, DNA gyrase, EGFR Tyrosine Kinase)
The molecular targets for compounds containing the quinoline (B57606) scaffold are varied, reflecting the chemical diversity of this class of molecules. Research into analogous structures suggests that N-[2-(quinolin-8-yloxy)ethyl]acetamide could potentially interact with several key enzymes involved in cancer and microbial pathogenesis.
Cytochrome bc1 complex: While direct inhibition of the cytochrome bc1 complex by this compound has not been reported, other quinoline-containing compounds have been investigated as inhibitors of this complex. For instance, aurachins, which are quinolone derivatives, have been identified as potent inhibitors of the quinol oxidation sites of bacterial cytochromes. This suggests that the quinoline ring system can be a key pharmacophore for targeting this enzyme complex, which is crucial for cellular respiration.
DNA Gyrase: The quinoline core is famously a key component of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. nih.govrsc.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov Quinolones stabilize the enzyme-DNA complex, preventing the re-ligation of the DNA strands and inducing lethal double-strand breaks. nih.gov Although this compound is structurally distinct from classic quinolone antibiotics, the presence of the quinoline moiety suggests a potential, albeit likely weaker, interaction with DNA gyrase. rsc.org Studies on various quinoline derivatives have highlighted their potential as DNA gyrase inhibitors. rsc.org
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and numerous quinoline-based molecules have been developed as EGFR tyrosine kinase inhibitors. tandfonline.com These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the signaling pathways that lead to cell proliferation and survival. orientjchem.org The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds, for example, was designed based on known 4-anilinoquinazoline (B1210976) EGFR inhibitors. tandfonline.com Furthermore, hybrid molecules incorporating the quinoline scaffold have shown promising EGFR inhibitory activity at nanomolar concentrations. tandfonline.com Recent research has also focused on developing quinoline derivatives that can overcome resistance mutations in EGFR, such as the T790M mutation. bohrium.com
The following table summarizes the inhibitory activities of some quinoline derivatives against various molecular targets.
| Compound Class | Specific Analogue Example | Target Enzyme | Observed Activity |
| Quinoxalinone-containing compounds | CPD4, CPD15, CPD16, CPD21 | EGFR (L858R/T790M/C797S) TK | IC50 values in the nanomolar range, comparable to osimertinib. orientjchem.org |
| 4-anilinoquinoline-3-carbonitriles | Not specified | EGFR Tyrosine Kinase | Designed as EGFR inhibitors based on known quinazoline (B50416) inhibitors. tandfonline.com |
| Quinolone Antibiotics | Nalidixic acid, Ciprofloxacin | DNA Gyrase, Topoisomerase IV | Inhibit DNA re-ligation, leading to bacterial cell death. nih.govrsc.org |
| Quinoline-oxadiazole derivatives | Compounds 8c and 12d | EGFR Tyrosine Kinase | Favorable for EGFR-TK inhibition. rsc.org |
Elucidation of Cellular Pathways and Processes Affected
The interaction of quinoline-based compounds with their molecular targets can trigger a cascade of events, affecting various cellular pathways and processes. A common outcome of targeting key proteins in cancer cells is the induction of apoptosis, or programmed cell death.
For instance, studies on quinoline-oxadiazole derivatives have shown that their cytotoxic effects on cancer cells are linked to the induction of apoptosis. rsc.org This was evidenced by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. rsc.org The activation of such apoptotic pathways is a hallmark of effective anticancer agents.
In the context of antimicrobial activity, the inhibition of essential enzymes like DNA gyrase disrupts fundamental cellular processes such as DNA replication and repair, ultimately leading to bacterial cell death. nih.gov Furthermore, some quinoline derivatives have been investigated as inhibitors of quorum sensing in bacteria, a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov By disrupting these pathways, such compounds can reduce the pathogenicity of bacteria without directly killing them, which may reduce the selective pressure for developing resistance. nih.gov
Characterization of Protein-Compound Interactions
The interaction between a small molecule inhibitor and its protein target is a critical determinant of its potency and selectivity. For quinoline derivatives, these interactions are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and in some cases, metal chelation.
The 8-hydroxyquinoline (B1678124) scaffold, which is structurally related to the quinolin-8-yloxy moiety, is a well-known metal-binding pharmacophore. smolecule.com This ability to chelate metal ions is crucial for the inhibition of metalloenzymes, where the compound can coordinate with the catalytic metal ion in the active site. smolecule.com
In the case of EGFR tyrosine kinase inhibitors, molecular docking studies have revealed that quinoline derivatives can fit into the ATP-binding pocket of the enzyme. tandfonline.com The interactions often involve hydrogen bonds between the quinoline nitrogen and key amino acid residues in the hinge region of the kinase domain, as well as hydrophobic interactions with other residues in the pocket. tandfonline.com
For DNA gyrase inhibitors, the interaction is more complex, involving both the enzyme and the DNA substrate. nih.gov Quinolones are thought to bind to a pocket that is formed upon the binding of DNA to the enzyme, stabilizing a transient DNA cleavage complex. asianpubs.org This interaction is cooperative, with the drug, DNA, and enzyme forming a ternary complex. asianpubs.org
Emerging Research Directions and Advanced Applications of Quinoline 8 Yloxyacetamides
Development as Receptor Probes and Fluorescent Sensors for Analytical Applications
The inherent fluorescence of the quinoline (B57606) nucleus and its ability to chelate metal ions make quinoline-8-yloxyacetamide derivatives excellent candidates for developing selective and sensitive fluorescent sensors. nih.govresearchgate.net These sensors typically operate through mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT), where the binding of a specific analyte modulates the fluorescence output, resulting in a detectable signal. researchgate.netacs.org
A prime example is the compound N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide , which has been synthesized and demonstrated as a highly selective fluorescent sensor for cadmium (Cd²⁺) ions. acs.org This sensor exhibits a notable fluorescence enhancement upon binding with Cd²⁺, allowing it to be distinguished from the chemically similar zinc (Zn²⁺) ion, which is detected through a different sensing mechanism. acs.org The formation of a stable 1:1 complex between the sensor and the metal ion is the basis for this selectivity, a finding confirmed by fluorescence titration and X-ray crystallography. acs.org
Similarly, derivatives have been engineered for the detection of other biologically and environmentally significant metal ions. By modifying the acetamide (B32628) portion of the quinoline-8-yloxy scaffold, researchers have developed sensors with high selectivity for ferric (Fe³⁺) ions. nih.gov The design of these chemosensors often involves adding or modifying functional groups to enhance the binding affinity and selectivity for the target ion. nih.gov The development of such probes is crucial, as they can be designed to be water-soluble and operate under physiological pH conditions, making them suitable for biological applications. researchgate.net
| Quinoline-8-yloxyacetamide Derivative | Target Analyte | Sensing Mechanism | Observed Effect | Source |
|---|---|---|---|---|
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd²⁺ | Photoinduced Electron Transfer (PET) | Fluorescence Enhancement | acs.org |
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Zn²⁺ | Internal Charge Transfer (ICT) | Distinct Spectral Shift | acs.org |
| Modified quinoline-8-yloxyacetamides | Fe³⁺ | Chelation-induced quenching | Fluorescence Quenching | nih.gov |
Investigations into Non-linear Optical Properties for Materials Science Applications
Quinoline derivatives are of significant interest in materials science due to their potential for applications in non-linear optics (NLO). mdpi.com Materials with strong NLO properties are essential for developing technologies such as optical switches and data storage devices. The NLO response in quinoline-based molecules originates from their extensive delocalization of π-electrons across the aromatic system, which can be further enhanced by adding electron-donating or electron-withdrawing groups. researchgate.net
Research in this area often employs computational methods, such as Density Functional Theory (DFT), to predict and understand the NLO properties of newly designed molecules. researchgate.netresearchgate.netnih.gov Key parameters like the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to evaluate a compound's potential as an NLO material. researchgate.net For instance, studies on quinoline derivatives have shown that their calculated first hyperpolarizability values can be significantly higher than that of urea, a standard material used for NLO comparisons. This indicates a strong NLO response and suitability for optoelectronic applications.
Theoretical calculations for various quinoline derivatives have been performed to explore how different functional groups impact their NLO properties. researchgate.netresearchgate.net These studies help in the rational design of new materials with optimized NLO performance for advanced photonic and optoelectronic applications. researchgate.net
| Compound/Class | NLO Property Investigated | Methodology | Key Finding | Source |
|---|---|---|---|---|
| Quinoline Derivatives | Second-Order NLO Response | DFT/CAM-B3LYP Calculations | Shows good nonlinear optical response. | researchgate.net |
| Functionalized Quinolines | First Molecular Hyperpolarizability (β) | DFT (B3LYP) Calculations | Systems have large average polarizability and hyperpolarizabilities. | researchgate.net |
| Quinoline-Carbazole Compounds | Linear (α) and Nonlinear (β) Responses | DFT/TD-DFT Calculations | Values show good agreement with experimental data, supporting optoelectronic potential. | researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
While widely used for its coordination properties with metals, the quinoline scaffold is a comparatively underexplored motif in the broader field of supramolecular chemistry. nih.gov However, its rigid structure and potential for specific, directional interactions like π–π stacking and hydrogen bonding make it a valuable building block, or "tecton," for constructing complex molecular architectures. nih.gov Understanding the supramolecular behavior of quinoline derivatives is vital for designing novel materials with tailored properties. nih.gov
The formation of a 1:1 complex between the sensor N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide and metal ions is a classic demonstration of host-guest chemistry, a central concept in supramolecular science. acs.org The quinoline-based molecule acts as the "host," creating a specific binding pocket for the metal ion "guest." This interaction is stabilized by the coordination bonds between the nitrogen and oxygen atoms of the host and the metal ion.
| Interaction Type | Participating Groups | Significance | Source |
|---|---|---|---|
| Intermolecular Hydrogen Bonds | Amide N-H and Carbonyl C=O | Directs crystal packing and stabilizes the supramolecular structure. | iucr.org |
| π–π Stacking | Quinoline Ring Systems | Contributes to the formation of ordered molecular assemblies. | nih.gov |
| Host-Guest Coordination | Quinoline N and O atoms with a metal ion | Forms selective complexes, enabling applications in sensing. | acs.org |
| C–H···π Interactions | Aliphatic or Aromatic C-H with Quinoline Ring | Provides additional stability to the supramolecular architecture. | nih.gov |
Applications in Chemical Biology as Research Tools
The ability of quinoline-8-yloxyacetamide derivatives to act as selective fluorescent sensors for metal ions has opened the door to their use as powerful research tools in chemical biology. nih.gov Probes that can detect and quantify specific ions within living cells are essential for understanding the roles these ions play in biological processes. A key advantage of quinoline-based sensors is that they can be designed to have low cytotoxicity and good biocompatibility, allowing for the study of biological systems with minimal perturbation. nih.govnih.gov
Derivatives of 8-hydroxyquinoline (B1678124) have been successfully used to map the distribution and movement of magnesium (Mg²⁺) ions inside living cells using confocal microscopy. mdpi.com Similarly, specially designed quinoline-based sensors have been applied to visualize Fe³⁺ ions in cells and even in whole organisms like zebrafish. nih.govresearchgate.net These applications demonstrate the immense potential of quinoline-8-yloxyacetamides and related compounds as tools for bioimaging. researchgate.netresearchgate.net
The development of these chemical tools relies on a deep understanding of their chemical properties, including their binding affinities, selectivity, and photophysical responses upon ion binding. nih.gov By modifying the core quinoline-8-yloxyacetamide structure, researchers can create a variety of probes, each tailored to detect a specific analyte of biological interest, thereby helping to unravel the complex chemistry of life. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(quinolin-8-yloxy)ethyl]acetamide and its derivatives?
- Methodology : The compound can be synthesized via condensation reactions involving 2-(quinolin-8-yloxy)acetohydrazide with appropriate electrophiles (e.g., ethyl cinnamate derivatives). Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by chromatographic purification (CH₂Cl₂/MeOH 97:3) . For intermediates, N-(substituted phenyl)-2-chloroacetamides are often used, as described in crystallographic studies .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments and substituent positions.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen bonding networks critical for stability .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (GHS Category 2A for eye irritation) .
- First Aid : Immediate medical consultation for ingestion or skin contact (H302, H315) .
- Ventilation : Required due to respiratory tract irritation risks (H335) .
Advanced Research Questions
Q. How do structural modifications to the quinolin-8-yloxy moiety influence biological activity?
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity : Derivatives with triazoloquinoxaline scaffolds (e.g., compound 5a ) show enhanced activity against Gram-positive bacteria due to electron-withdrawing groups (e.g., nitro substituents) .
- Fluorescence Sensing : Substitution at the quinoline nitrogen (e.g., with iodo groups) enhances metal ion selectivity (e.g., Cd²⁺ vs. Zn²⁺) via photoinduced electron transfer mechanisms .
Q. What computational methods are used to predict conformational stability?
- Theoretical Analysis :
- Bond Critical Points (BCPs) : Evaluated using quantum mechanical calculations (e.g., DFT) to assess intramolecular interactions in (5-chloro-quinolin-8-yloxy) acetic acid derivatives .
- Molecular Dynamics (MD) : Simulate solvent effects on stability and aggregation behavior.
Q. How can contradictory results in biological assays be resolved?
- Case Study : Variability in antimicrobial efficacy (e.g., compound 5d vs. 5a ) may arise from differences in bacterial membrane permeability or assay conditions.
- Experimental Design :
Standardize inoculum size and culture media.
Compare minimum inhibitory concentrations (MICs) across multiple bacterial strains .
Validate results with time-kill assays and electron microscopy for mechanistic insights.
Q. What strategies optimize fluorescence sensing for metal ions?
- Sensor Design :
- Dual-Mechanism Probes : Use N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL) to distinguish Cd²⁺ (PET mechanism) and Zn²⁺ (ICT mechanism) via fluorescence/absorption titration and X-ray crystallography .
- Solvent Optimization : Ethanol enhances selectivity due to polarity effects on metal-ligand coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
